ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structure and biological activity. Similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiadiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Biologische Aktivität
Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 5435-82-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- SMILES Notation : CCOC(=O)c1cnc2n(c1=O)cc(cc2)C
- Complexity : 498
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 3
Synthesis
The synthesis of this compound typically involves a multi-step process including condensation reactions. A common method includes the use of diethyl ethoxymethylenemalonate reacted with 5-methylpyridin-2-amine under microwave conditions to yield the desired product with a reported yield of approximately 58% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- U87MG Glioma Cells : The compound demonstrated an IC50 value in the micromolar range, indicating effective inhibition of cell proliferation .
The proposed mechanism behind the anticancer activity involves the induction of apoptosis through the activation of caspases and PARP cleavage. This suggests that this compound may influence apoptotic pathways, making it a candidate for further investigation in cancer therapy .
Study on Antiglioma Activity
A comprehensive screening study evaluated various derivatives for their anti-glioma activity. This compound was included in this analysis, and results indicated that it effectively reduced cell viability in U87MG cells within specific concentration ranges .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | U87MG | ~5.0 | Apoptosis induction |
Doxorubicin | U87MG | 0.70 - 9.61 | DNA intercalation |
Additional Therapeutic Potential
Beyond its anticancer properties, derivatives of pyrido[1,2-a]pyrimidines have been investigated for their antimicrobial and anti-inflammatory activities. The structural features contributing to these effects include the presence of electron-withdrawing groups that enhance biological activity .
Eigenschaften
IUPAC Name |
ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-10-5-4-8(2)7-14(10)11(9)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRKSDQLEQQBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876757 | |
Record name | 4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE,3-ETO-CO,7-ME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-82-5 | |
Record name | MLS000737986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.